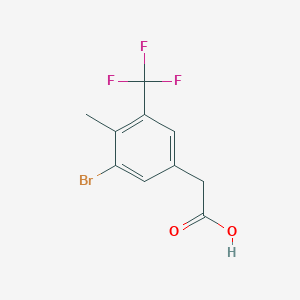

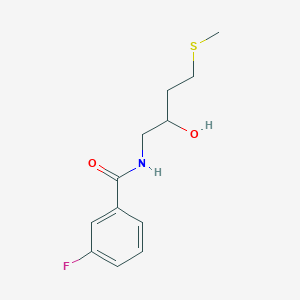

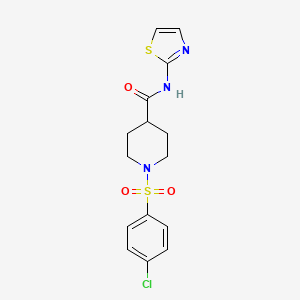

![molecular formula C12H13N3O5S B2397208 Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate CAS No. 1707113-91-4](/img/structure/B2397208.png)

Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate” is a chemical compound that has been used in the synthesis of potential drug candidates . It is based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material .

Synthesis Analysis

The compound has been synthesized through several step reactions of substitution, click reaction, and addition reaction . The detailed operation involves the reaction of 2-(2,6-dioxo-piperidin-3-yl)-4-fluoro-isoindole-1,3-dione with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form an intermediate compound. This intermediate compound then reacts with 3-ethynylaniline or 4-ethynylaniline to form the final compound .Molecular Structure Analysis

The molecular structure of the compound has been confirmed by 1 H NMR, 13 C NMR, and MS . The InChI code for the compound is 1S/C12H13N3O5S/c1-2-20-12(19)11-14-7(5-21-11)10(18)13-6-3-4-8(16)15-9(6)17/h5-6H,2-4H2,1H3,(H,13,18)(H,15,16,17) .Chemical Reactions Analysis

The compound has been used in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . These derivatives have shown the capability of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments .Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.32 . Further physical and chemical properties are not available in the retrieved resources.Scientific Research Applications

Antimicrobial and Antioxidant Properties

Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate and similar compounds have been studied for their antimicrobial and antioxidant activities. For instance, the synthesized compounds ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates demonstrated excellent antibacterial and antifungal properties. Furthermore, they also exhibited significant antioxidant potential, as revealed by specific studies (Raghavendra et al., 2016).

Electrochemical and Electrochromic Properties

Another research area involves the electrochemical and electrochromic properties of thiazole derivatives. Novel donor–acceptor type monomers, including compounds like ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB), were synthesized and characterized, displaying good electrochemical activity. These compounds showed varied UV–vis absorption spectra and fluorescent properties due to the introduction of acceptor groups with different polarities, indicating their potential in electrochromic applications (Hu et al., 2013).

Potential Anticancer Activity

The synthesis and evaluation of the anticancer activity of thiazole-based compounds are also significant. For instance, derivatives such as ethyl 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates were synthesized and showed promising antimicrobial activity, indicating potential applications in anticancer research (Markovich et al., 2014).

Drug-Likeness and Molecular Docking

Thiazole derivatives' drug-likeness and potential inhibitory activity against specific proteins have been explored through molecular docking and ADME-T calculations. For instance, novel thiazole derivatives were studied for their potential inhibitory activity against SARS-CoV-2 Mpro, demonstrating encouraging pharmacokinetic properties and safety profiles (Nagarajappa et al., 2022).

properties

IUPAC Name |

ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S/c1-2-20-12(19)11-14-7(5-21-11)10(18)13-6-3-4-8(16)15-9(6)17/h5-6H,2-4H2,1H3,(H,13,18)(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNGDCGSSYVQLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C(=O)NC2CCC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

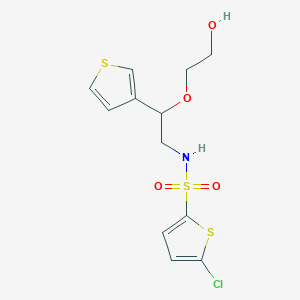

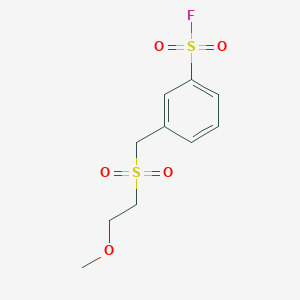

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2397125.png)

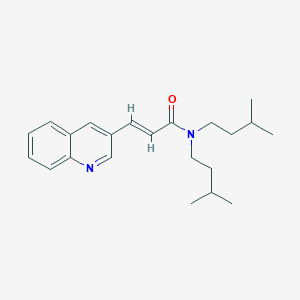

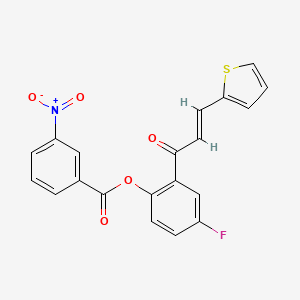

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)

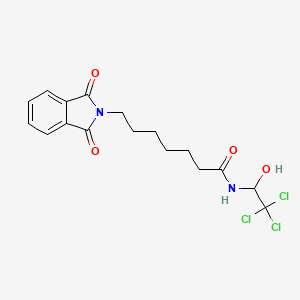

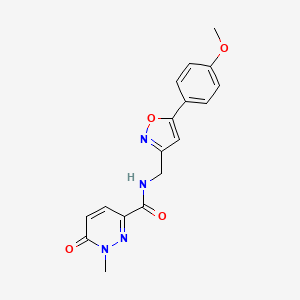

![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2397129.png)

![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2397138.png)

![3-(2-chloro-6-fluorophenyl)-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2397145.png)